4-(5-Bromo-2-methoxyphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO4S It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)morpholine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-methoxyphenyl)morpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination.
Acetylation: Acetic anhydride is used for acetylation.
Deacetylation: Deacetylation is typically achieved using acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(5-Bromo-2-methoxyphenyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholinosulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-benzoyl chloride
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
4-(5-Bromo-2-methoxyphenyl)morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
NUPBXYDSUSTQTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.